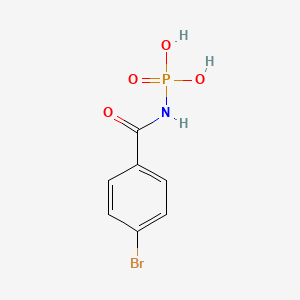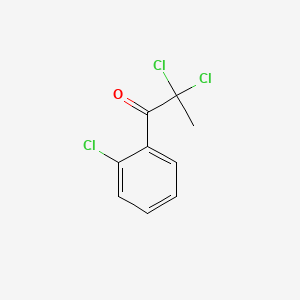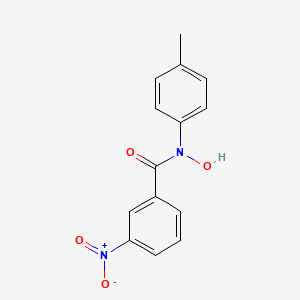![molecular formula C7H19N3O3S B14674585 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid CAS No. 33925-90-5](/img/structure/B14674585.png)
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid is a chemical compound with the molecular formula C5H14N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amine and sulfonic acid functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid typically involves the reaction of 1,3-propanesultone with diethylenetriamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 1,3-propanesultone and diethylenetriamine.
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The product is typically purified using advanced techniques such as chromatography or distillation to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine products.
Applications De Recherche Scientifique
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the amine and sulfonic acid groups, which can form hydrogen bonds and ionic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanesulfonic acid: Known for its use as a neurotransmitter analog.
Diethylenetriamine: A related compound with similar amine functionality.
Uniqueness
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid is unique due to its combination of amine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
33925-90-5 |
|---|---|
Formule moléculaire |
C7H19N3O3S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
3-[bis(2-aminoethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H19N3O3S/c8-2-5-10(6-3-9)4-1-7-14(11,12)13/h1-9H2,(H,11,12,13) |
Clé InChI |
LWGVDKFYAQONJC-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCN)CCN)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


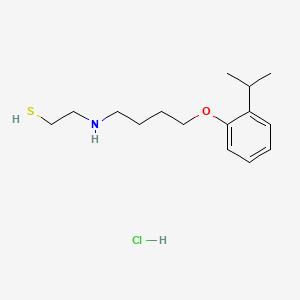
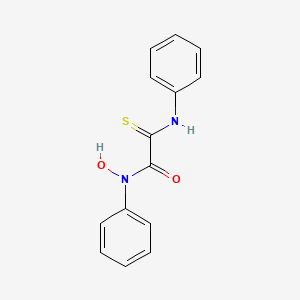
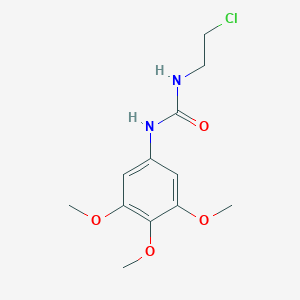

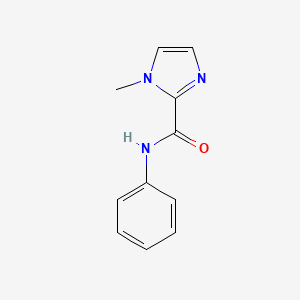
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
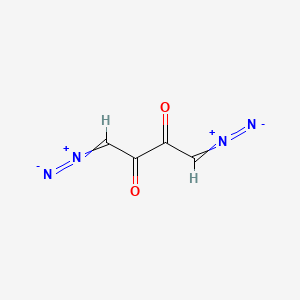

![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)


